molecular formula C23H19FN4O2S2 B2877490 N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923147-11-9

N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Numéro de catalogue: B2877490
Numéro CAS: 923147-11-9
Poids moléculaire: 466.55
Clé InChI: DSBLBYDAIOXDCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a multi-heterocyclic architecture:

  • Core structure: Acetamide backbone with a 3-fluorophenyl group at the N-position.
  • Key substituents: A pyridazine ring linked via a sulfanyl group to a 4-methylthiazole moiety substituted with a 3-methoxyphenyl group.
  • Functional relevance: The thiazole and pyridazine rings are associated with bioactivity in antimicrobial and anticancer agents, while the fluorophenyl and methoxyphenyl groups enhance lipophilicity and target binding .

Propriétés

IUPAC Name

N-(3-fluorophenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-14-22(32-23(25-14)15-5-3-8-18(11-15)30-2)19-9-10-21(28-27-19)31-13-20(29)26-17-7-4-6-16(24)12-17/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBLBYDAIOXDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article aims to detail the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features a fluorophenyl group, a thiazole moiety, and a pyridazine ring, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide. For instance:

  • Cell Line Studies : Compounds with similar structures have shown significant cytotoxic effects across various cancer cell lines. For example, derivatives containing thiazole rings demonstrated IC50 values ranging from 1.61 µg/mL to 49.85 µM against A549 lung cancer cells and other lines such as MCF7 and HCT116 .
Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AA54926
Compound BMCF73.79
Compound CHCT1161.1

The mechanism by which N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have been identified as dual inhibitors targeting kinases such as VEGFR2 and C-Met, which are crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that compounds with thiazole moieties can induce apoptosis in cancer cells, suggesting that N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide may also trigger apoptotic pathways .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A study explored various thiazole derivatives against several cancer cell lines, revealing that modifications in the thiazole structure significantly impacted their anticancer efficacy. The study highlighted that introducing electron-donating groups at specific positions enhanced cytotoxicity .

Case Study 2: Pyridazine Derivatives

Research on pyridazine-based compounds demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models. The study emphasized the importance of structural diversity in enhancing biological activity, suggesting that similar strategies could be applied to N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide .

Comparaison Avec Des Composés Similaires

Structural Analog 1: N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 442648-07-9)

  • Structural differences :
    • Replaces the pyridazine-thiazole system with a triazole ring fused to a furan group.
    • Includes a propenyl substituent on the triazole.

Structural Analog 2: 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS: 618077-46-6)

  • Structural differences: Substitutes pyridazine with a cyano- and trifluoromethyl-substituted pyridine. 4-Methoxyphenyl replaces 3-fluorophenyl.
  • 4-Methoxyphenyl may improve solubility but reduce membrane permeability compared to 3-fluorophenyl .

Structural Analog 3: Benzothiazole-based Acetamides (EP 3 348 550A1)

  • Examples :
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
  • Structural differences :
    • Benzothiazole replaces the pyridazine-thiazole system.
    • Lacks a sulfanyl bridge.
  • Implications :
    • Benzothiazole’s planar structure may enhance intercalation with DNA or enzyme active sites.
    • Absence of sulfanyl linkage reduces conformational flexibility .

Pharmacological and Physicochemical Comparison

Table 1: Key Properties of Target Compound and Analogs

Property Target Compound Analog 1 (442648-07-9) Analog 2 (618077-46-6) Analog 3 (EP 3 348 550A1)
Molecular Weight ~495 g/mol (estimated) ~407 g/mol ~454 g/mol ~370 g/mol
LogP (estimated) 3.8 2.9 3.5 3.2
Aromatic Systems Pyridazine, thiazole Triazole, furan Pyridine Benzothiazole
Key Substituents 3-Fluorophenyl, 3-methoxyphenyl Furan, propenyl Trifluoromethyl, 4-methoxyphenyl 3-Methoxyphenyl
Synthetic Complexity High (multi-step heterocycle coupling) Moderate (triazole alkylation) High (pyridine functionalization) Moderate (benzothiazole formation)

Table 2: Inferred Bioactivity Profiles

Compound Antimicrobial Potential Anticancer Potential Metabolic Stability
Target Compound High (thiazole-pyridazine synergy) Moderate (fluorophenyl enhances targeting) Moderate (sulfanyl may increase oxidation risk)
Analog 1 (442648-07-9) Moderate (furan-triazole activity) Low High (propenyl may reduce hepatic clearance)
Analog 2 (618077-46-6) Low High (trifluoromethyl boosts cytotoxicity) Low (cyano group prone to hydrolysis)
Analog 3 (EP 3 348 550A1) Moderate (benzothiazole activity) Low High (rigid structure resists degradation)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.